N-Octadecyl-N'-propyl-sulfamide

PPARα agonism EC50 nuclear receptor activation

N-Octadecyl-N'-propyl-sulfamide (CAS 925891-74-3, also known as CC7) is a sulfamide-based analog of the endogenous lipid mediator oleoylethanolamide (OEA). It functions as a potent and selective activator of the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor central to lipid metabolism and energy homeostasis.

Molecular Formula C21H46N2O2S
Molecular Weight 390.7 g/mol
Cat. No. B1663048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Octadecyl-N'-propyl-sulfamide
SynonymsN-octadecyl-N'-propyl-sulfamide
Molecular FormulaC21H46N2O2S
Molecular Weight390.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCNS(=O)(=O)NCCC
InChIInChI=1S/C21H46N2O2S/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-23-26(24,25)22-20-4-2/h22-23H,3-21H2,1-2H3
InChIKeyVOJRCUXNIZFQKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

N-Octadecyl-N'-propyl-sulfamide: A High-Potency PPARα Agonist for Metabolic and Appetite Research


N-Octadecyl-N'-propyl-sulfamide (CAS 925891-74-3, also known as CC7) is a sulfamide-based analog of the endogenous lipid mediator oleoylethanolamide (OEA) [1]. It functions as a potent and selective activator of the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor central to lipid metabolism and energy homeostasis [2]. The compound's structure incorporates a long saturated octadecyl chain and a propylsulfamide moiety (C21H46N2O2S, MW 390.7 g/mol), which confers enhanced metabolic stability and distinct pharmacological properties compared to its natural counterpart [1].

Why Oleoylethanolamide (OEA) and Other Analogs Cannot Replace N-Octadecyl-N'-propyl-sulfamide in Key Research Contexts


Substituting N-Octadecyl-N'-propyl-sulfamide with OEA or other in-class PPARα agonists is scientifically invalid due to substantial differences in potency, functional selectivity, and metabolic stability. The sulfamide modification critically alters the compound's interaction with the PPARα ligand-binding domain, leading to a measurable shift in both in vitro activation efficacy and in vivo behavioral outcomes [1]. Furthermore, the presence of a saturated octadecyl chain and a sulfamide linkage confers resistance to rapid enzymatic hydrolysis—a significant limitation of the endogenous OEA amide [2]. The evidence below quantifies these exact differences, demonstrating why procurement decisions must be compound-specific.

Product-Specific Quantitative Differentiation: N-Octadecyl-N'-propyl-sulfamide vs. Key Comparators


PPARα Activation Potency: Direct EC50 Comparison with Oleoylethanolamide (OEA)

N-Octadecyl-N'-propyl-sulfamide activates human PPARα with an EC50 of 100 nM, demonstrating a 20 nM (20%) improvement in potency over OEA, which exhibits an EC50 of 120 nM in the same GST pull-down assay . This difference, while modest, is statistically significant and reflects the sulfamide moiety's enhanced interaction with the PPARα ligand-binding domain as confirmed by molecular docking studies [1].

PPARα agonism EC50 nuclear receptor activation

Functional Selectivity: Absence of Visceral Analgesic Activity vs. OEA

In a rat model of visceral pain, OEA (5 mg/kg i.p.) produced significant analgesia, while N-Octadecyl-N'-propyl-sulfamide (CC7) at the same dose showed no analgesic effect [1]. This functional dissociation indicates that CC7's activation of PPARα is uncoupled from OEA's broader polypharmacology, which includes interactions with alternative targets such as GPR55 and ceramidase .

functional selectivity visceral pain off-target effect

In Vivo Hypolipidemic and Anorectic Efficacy: Sustained Effects at Low Dose

Chronic administration of N-Octadecyl-N'-propyl-sulfamide at 1 mg/kg for 8-11 days in free-feeding Wistar rats and obese Zucker (fa/fa) rats resulted in significant reductions in food intake, body weight gain, and plasma triglyceride concentrations . In head-to-head in vivo studies, both OEA and CC7 demonstrated anorectic and antiobesity activity, inducing lipopenia and decreases in hepatic fat content [1].

hypolipidemic anorectic food intake triglycerides

PPARα Agonist Potency: Comparison with Other Sulfamide Analogs

Within the sulfamide analog series, N-Octadecyl-N'-propyl-sulfamide (EC50 = 100 nM) demonstrates vastly superior PPARα activation potency compared to N-octadecylsulfamide (EC50 > 10,000 nM), N-hexadecylsulfamide (EC50 > 10,000 nM), and N-oleyl-N'-propylsulfamide (EC50 = 11,000 nM) [1]. The presence of both the saturated octadecyl chain and the propyl substitution on the sulfamide nitrogen is critical for high-affinity interaction with the PPARα ligand-binding domain.

PPARα activation sulfamide analogs structure-activity relationship

Structural Rationale for Enhanced Metabolic Stability: Class-Level Inference

The sulfamide functional group (-NHSO2NH-) in N-Octadecyl-N'-propyl-sulfamide confers resistance to enzymatic hydrolysis by fatty acid amide hydrolase (FAAH) and other amidases, a well-documented limitation of the endogenous amide OEA [1]. While direct stability comparison data for this specific compound are not available, class-level evidence indicates that sulfamide analogs of N-acylethanolamines exhibit prolonged in vivo half-lives and sustained pharmacological effects compared to their amide counterparts [2].

metabolic stability hydrolysis resistance sulfamide vs. amide

Molecular Docking Confirmation: CC7 Mimics Reference Agonist GW409544

Molecular docking analyses comparing OEA and N-Octadecyl-N'-propyl-sulfamide (CC7) with the high-affinity PPARα agonist GW409544 revealed that both compounds interact with the PPARα ligand-binding domain in a manner highly similar to GW409544 [1]. This computational finding was corroborated by in vitro transcriptional activation assays, which showed comparable reporter gene activation between OEA and CC7 [1].

molecular docking PPARα binding mode GW409544

Optimal Research Applications for N-Octadecyl-N'-propyl-sulfamide: Evidence-Based Use Cases


PPARα-Dependent Metabolic Studies Requiring High Potency and Functional Selectivity

N-Octadecyl-N'-propyl-sulfamide is ideally suited for investigations of PPARα-mediated metabolic regulation where a potent (EC50 100 nM) and functionally selective agonist is required . Its lack of visceral analgesic activity, in contrast to OEA, allows for cleaner dissection of PPARα-specific effects on lipid metabolism, feeding behavior, and energy homeostasis without confounding off-target actions [1].

Long-Term In Vivo Feeding and Obesity Studies in Rodent Models

The compound's demonstrated efficacy in reducing food intake, body weight gain, and plasma triglycerides at low doses (1 mg/kg for 8-11 days) in both lean and obese rat models makes it a valuable tool for chronic metabolic studies . Its predicted resistance to enzymatic hydrolysis, inferred from the sulfamide moiety, suggests sustained in vivo activity and reduced dosing frequency compared to OEA [1].

Structure-Activity Relationship (SAR) Studies of PPARα Agonists

N-Octadecyl-N'-propyl-sulfamide serves as a critical reference compound for SAR investigations of sulfamide-based PPARα agonists. Its ~100-fold potency advantage over structurally related sulfamide analogs (e.g., N-octadecylsulfamide, EC50 >10,000 nM) highlights the essential contributions of both the saturated octadecyl chain and the propyl substitution . Researchers synthesizing or evaluating new PPARα ligands can benchmark activity against this well-characterized compound.

Comparative Pharmacology of PPARα Agonists and Endogenous Lipids

Due to its direct head-to-head characterization against OEA and GW409544, this compound is an essential control in experiments comparing synthetic PPARα agonists with endogenous lipid mediators . Its similar in vivo anorectic and hypolipidemic profile to OEA, coupled with its distinct functional selectivity profile, enables nuanced pharmacological comparisons that can reveal receptor-specific versus off-target contributions to metabolic phenotypes [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Octadecyl-N'-propyl-sulfamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.